molecular formula C18H24ClN3O2 B11162674 1-[1-(4-Chlorobenzoyl)piperidine-4-carbonyl]-4-methylpiperazine

1-[1-(4-Chlorobenzoyl)piperidine-4-carbonyl]-4-methylpiperazine

Cat. No.: B11162674
M. Wt: 349.9 g/mol
InChI Key: LIMGVNFMDJISKX-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorobenzoyl)piperidine-4-carbonyl]-4-methylpiperazine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorobenzoyl group attached to a piperidine ring, which is further connected to a carbonyl group and a methylpiperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Chlorobenzoyl)piperidine-4-carbonyl]-4-methylpiperazine typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzoyl chloride, which is then reacted with piperidine to form 1-(4-chlorobenzoyl)piperidine. This intermediate is further reacted with 4-methylpiperazine in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Chlorobenzoyl)piperidine-4-carbonyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1-[1-(4-Chlorobenzoyl)piperidine-4-carbonyl]-4-methylpiperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-Chlorobenzoyl)piperidine-4-carbonyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-Chlorobenzoyl)piperidine-4-carbonyl]-4-methylpiperazine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H24ClN3O2

Molecular Weight

349.9 g/mol

IUPAC Name

[1-(4-chlorobenzoyl)piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C18H24ClN3O2/c1-20-10-12-22(13-11-20)18(24)15-6-8-21(9-7-15)17(23)14-2-4-16(19)5-3-14/h2-5,15H,6-13H2,1H3

InChI Key

LIMGVNFMDJISKX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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